1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone
Overview
Description
1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone is a complex organic compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 5-Acetyl-2,3-methylenedioxophenylboronic acid, pinacol ester It’s known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins, particularly enzymes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This involves the formation of a covalent bond between the boron atom in the compound and a carbon atom in the target molecule . This can result in significant changes to the target molecule’s structure and function .
Biochemical Pathways
The borylation process can potentially affect a wide range of biochemical pathways, depending on the specific target molecules involved .
Pharmacokinetics
The bioavailability of boronic acid derivatives can be influenced by factors such as their stability, solubility, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target molecules and biochemical pathways involved. The formation of a covalent bond during borylation can lead to significant changes in the target molecule’s structure and function, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can lead to the hydrolysis of boronic acids and their derivatives, potentially affecting their stability and activity . Additionally, factors such as pH and temperature can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in borylation reactions, which are essential for the synthesis of various organic compounds . The compound’s interaction with enzymes such as palladium catalysts facilitates these reactions, highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with palladium catalysts in borylation reactions is a key mechanism of action . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone typically involves the following steps:
Formation of the boronic ester: This can be achieved by reacting pinacolborane with an appropriate aryl halide in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Coupling reaction: The boronic ester is then coupled with a suitable aryl halide or triflate using a Suzuki-Miyaura cross-coupling reaction. This step also requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration are optimized.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The boronic ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents.
Major Products
Oxidation: Corresponding boronic acid.
Reduction: Alcohol derivative.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Material Science: Utilized in the development of advanced materials, such as polymers and electronic devices.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its reactivity and functional groups.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar boronic ester functionality but lacks the dioxaborolan and ethanone moieties.
Pinacolborane: Contains the boronic ester group but differs in the aromatic structure.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the boronic ester group but lacks the aromatic and ethanone components.
Properties
IUPAC Name |
1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO5/c1-9(17)10-6-11(13-12(7-10)18-8-19-13)16-20-14(2,3)15(4,5)21-16/h6-7H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCKRWLNQMTQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674945 | |
Record name | 1-[7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-59-2 | |
Record name | Ethanone, 1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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